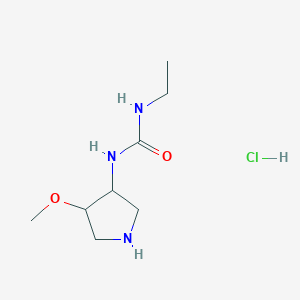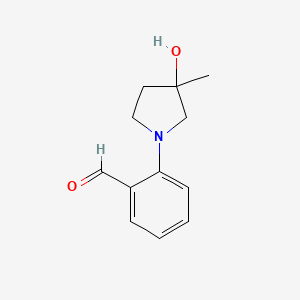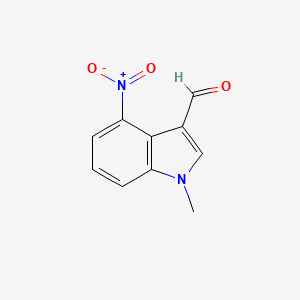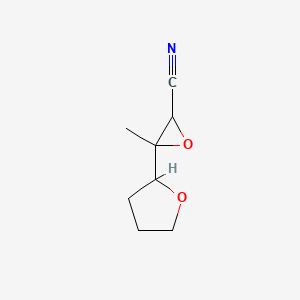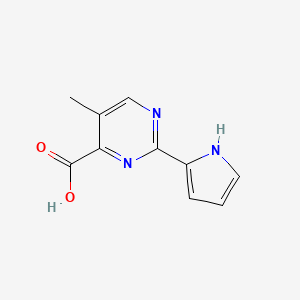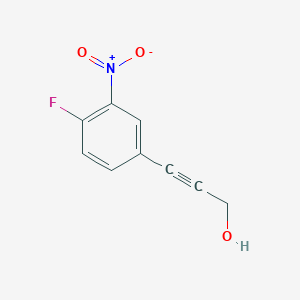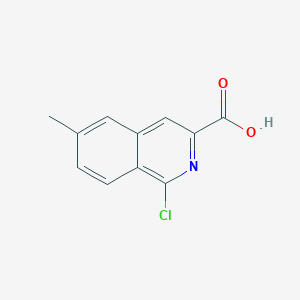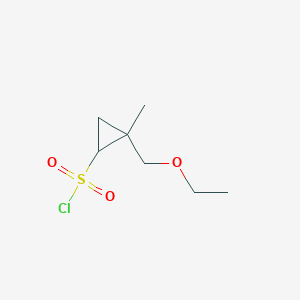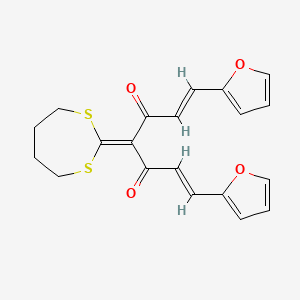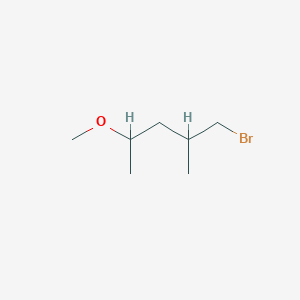
1-Bromo-4-methoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methoxy-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-methylpentane can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2-methylpentane using bromine or a brominating agent such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-methoxy-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4-Methoxy-2-methylpentanol.
Elimination: 4-Methoxy-2-methylpentene.
Oxidation: 4-Methoxy-2-methylpentanal or 4-Methoxy-2-methylpentanone.
Applications De Recherche Scientifique
1-Bromo-4-methoxy-2-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methoxy-2-methylpentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methylpentane: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-2-methylpentane: Lacks the bromine atom, affecting its chemical behavior.
1-Bromo-2-methylpentane: Different position of the bromine atom, resulting in distinct chemical properties.
Uniqueness: 1-Bromo-4-methoxy-2-methylpentane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule
Propriétés
Formule moléculaire |
C7H15BrO |
|---|---|
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
1-bromo-4-methoxy-2-methylpentane |
InChI |
InChI=1S/C7H15BrO/c1-6(5-8)4-7(2)9-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
RZCLJVYKXNJEPC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


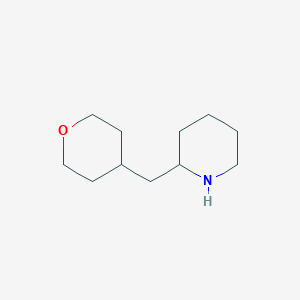
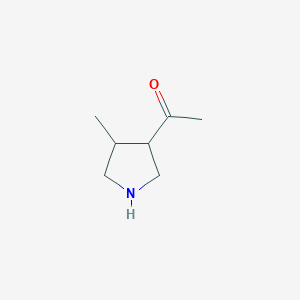
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
